molecular formula C21H23N3O7 B10817642 [4-(4-Acetylamino-phenyl)-3,5-dioxo-4-aza-tricyclo[5.2.2.0 2,6]undec-1-ylcarbamoyloxy]-acetic acid

[4-(4-Acetylamino-phenyl)-3,5-dioxo-4-aza-tricyclo[5.2.2.0 2,6]undec-1-ylcarbamoyloxy]-acetic acid

Cat. No.: B10817642
M. Wt: 429.4 g/mol
InChI Key: WBCOLMYVEBTZOA-HAQNHBKZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-ACETYLAMINO-PHENYL)-3,5-DIOXO-4-AZA-TRICYCLO[5.2.2.0 2,6]UNDEC-1-YLCARBAMOYLOXY]-ACETIC ACID involves multiple steps, starting with the preparation of the core tricyclic structure. This is typically achieved through a series of cyclization reactions, often involving Diels-Alder reactions to form the tricyclic framework . The acetylamino group is introduced through acetylation reactions, while the carbamoyloxy group is added via carbamoylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and functionalization reactions . The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Properties

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

IUPAC Name

2-[[(2R,6R)-4-(4-acetamidophenyl)-3,5-dioxo-4-azatricyclo[5.2.2.02,6]undecan-1-yl]carbamoyloxy]acetic acid

InChI

InChI=1S/C21H23N3O7/c1-11(25)22-13-2-4-14(5-3-13)24-18(28)16-12-6-8-21(9-7-12,17(16)19(24)29)23-20(30)31-10-15(26)27/h2-5,12,16-17H,6-10H2,1H3,(H,22,25)(H,23,30)(H,26,27)/t12?,16-,17+,21?/m1/s1

InChI Key

WBCOLMYVEBTZOA-HAQNHBKZSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H](C2=O)C4(CCC3CC4)NC(=O)OCC(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)(CC4)NC(=O)OCC(=O)O

Origin of Product

United States

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